

### Lsz-102 and its role in endocrine resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Lsz-102 |           |
| Cat. No.:            | B608664 | Get Quote |

An In-depth Technical Guide to Lsz-102 and its Role in Endocrine Resistance

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Endocrine therapy is the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, which constitutes the majority of breast cancer diagnoses.[1] However, the development of endocrine resistance, either de novo or acquired, presents a significant clinical challenge.[1][2] This resistance is often driven by mechanisms such as activating mutations in the estrogen receptor gene (ESR1) or the upregulation of alternative signaling pathways like PI3K/AKT/mTOR and CDK4/6-Cyclin D.[3][4][5] **Lsz-102** is a potent, orally bioavailable, investigational selective estrogen receptor degrader (SERD) designed to overcome these resistance mechanisms.[1][6][7][8] Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like **Lsz-102** function by binding to the estrogen receptor and inducing its proteasome-mediated degradation.[9][10][11] This action effectively eliminates the receptor as a signaling molecule, offering a promising therapeutic strategy against both wild-type and mutant ER-driven tumors.[10] This technical guide provides a comprehensive overview of **Lsz-102**, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its role in combating endocrine resistance.

### **Introduction to Lsz-102**

**Lsz-102** is a non-steroidal, orally administered small molecule belonging to the benzothiophene class of compounds.[1][7] It was developed to address the limitations of existing endocrine therapies, including the poor physicochemical properties and intramuscular



administration of fulvestrant, the only currently approved SERD.[1][6][3] By achieving higher systemic exposure, oral SERDs like **Lsz-102** have the potential for more complete ER degradation and greater clinical activity, particularly against tumors harboring ESR1 mutations. [3][12][13]

### **Chemical Properties**

- Chemical Name: (E)-3-(4-((2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-6hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic Acid[8]
- Molecular Formula: C<sub>25</sub>H<sub>17</sub>F<sub>3</sub>O<sub>4</sub>S[8][11][14]
- Molecular Weight: 470.46 g/mol [8][11][14]
- CAS Number: 2135600-76-7[8][11]

## Mechanism of Action and Role in Endocrine Resistance

**Lsz-102**'s primary mechanism of action is the degradation of the estrogen receptor alpha (ERα).[9] Upon administration, it binds to ERα, inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[10] This prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[9][11]

Endocrine resistance is a multifaceted problem. Key mechanisms include:

- ESR1 Mutations: Ligand-binding domain mutations (e.g., Y537S, D538G) lead to constitutive, estrogen-independent receptor activation.[3][5]
- Pathway Crosstalk: Upregulation of growth factor receptor pathways (e.g., PI3K/AKT/mTOR, MAPK) can phosphorylate and activate ERα or its co-regulators in a ligand-independent manner.[2][4][5][15]
- Cell Cycle Dysregulation: Decoupling of the cell cycle from ER signaling, often through the cyclin D–CDK4/6–retinoblastoma protein pathway, allows for continued proliferation.[3][4]



**Lsz-102** directly counters these mechanisms by eliminating the ERα protein, the central node of these signaling networks. Preclinical studies have demonstrated that **Lsz-102** is effective against both wild-type and Y537S mutant ERα.[10] Furthermore, it has shown synergistic activity when combined with inhibitors of the CDK4/6 (ribociclib) and PI3K (alpelisib) pathways, providing a strong rationale for combination therapies in resistant settings.[3][10][12][13]

### **Signaling Pathway Diagram**



Click to download full resolution via product page

**Caption:** Mechanism of **Lsz-102** and its role in overcoming endocrine resistance pathways.



## **Quantitative Data Summary**

The primary clinical evidence for **Lsz-102** comes from the Phase I/Ib dose-escalation study NCT02734615, which evaluated **Lsz-102** as a monotherapy and in combination with the CDK4/6 inhibitor ribociclib or the PI3Kα inhibitor alpelisib in heavily pretreated patients with ER+ advanced breast cancer.[3][16][17]

Table 1: Clinical Efficacy of Lsz-102 (NCT02734615)

| Treatment<br>Arm           | N     | Objective<br>Response<br>Rate (ORR)<br>(95% CI) | Clinical<br>Benefit<br>Rate (CBR)<br>(95% CI) | Median Progressio n-Free Survival (PFS) (95% CI) | Reference(s            |
|----------------------------|-------|-------------------------------------------------|-----------------------------------------------|--------------------------------------------------|------------------------|
| A: Lsz-102                 | 77-78 | 1.3% (0.0–                                      | 7.8% (2.9–                                    | 1.8 months                                       | [3][7][12][13]         |
| Monotherapy                |       | 7.0)                                            | 16.2) to 9.1%                                 | (1.7–2.0)                                        | [17]                   |
| B: Lsz-102 +<br>Ribociclib | 76-78 | 16.9% (9.3–<br>27.1)                            | 35.1% (24.5–<br>46.8) to<br>35.5%             | 6.2 months<br>(4.4–6.4)                          | [3][7][12][13]<br>[17] |
| C: Lsz-102 +               | 39-43 | 7.0% (1.5–                                      | 20.9% (10.0–                                  | 3.5 months                                       | [3][7][13][17]         |
| Alpelisib                  |       | 19.1)                                           | 36.0)                                         | (1.8–5.5)                                        | [18]                   |

Note: CBR

and patient

numbers (N)

vary slightly

between

reported

interim and

final

analyses.

# Table 2: Safety Profile - Dose-Limiting Toxicities (DLTs) and Common Adverse Events (AEs)



| Treatment Arm              | Dose-Limiting<br>Toxicities (DLTs) | Most Common<br>Adverse Events<br>(AEs)                 | Reference(s)        |
|----------------------------|------------------------------------|--------------------------------------------------------|---------------------|
| A: Lsz-102<br>Monotherapy  | 5% (4/77)                          | Gastrointestinal<br>(nausea, vomiting,<br>diarrhea)    | [3][12][17][18]     |
| B: Lsz-102 +<br>Ribociclib | 3% (2/78)                          | Gastrointestinal,<br>Neutropenia, AST<br>abnormalities | [3][12][13][17][18] |
| C: Lsz-102 + Alpelisib     | 19% (8/43)                         | Gastrointestinal,<br>Hypoglycemia, Skin<br>rash        | [3][12][13][17][18] |

**Table 3: Preclinical Activity of Lsz-102** 

| Model System                            | Finding                         | Key Result                                                                                            | Reference(s) |
|-----------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------|--------------|
| MCF-7 Cells (WT<br>ERα)                 | ERα Degradation                 | Induces proteasome-<br>mediated degradation                                                           | [10]         |
| MCF-7 Cells (WT<br>ERα)                 | ERα Antagonism                  | Inhibits transcription of<br>ERα target genes                                                         | [10]         |
| MCF-7 Cells (Y537S<br>Mutant ERα)       | ERα Degradation & Proliferation | More pronounced degradation and less severe shift in proliferation inhibition compared to fulvestrant | [10]         |
| MCF-7 Xenograft<br>Model                | In Vivo Efficacy                | Significant tumor regression and inhibition of ERα regulated transcripts                              | [1][7][10]   |
| MCF-7 Xenograft<br>Model (Y537S Mutant) | In Vivo Efficacy                | Maintained activity,<br>whereas fulvestrant<br>activity was reduced                                   | [10]         |



# Experimental Protocols Phase I/Ib Clinical Trial (NCT02734615) Protocol

- Study Design: An open-label, multinational, multicenter, first-in-human, dose-escalation study.[3][17]
- Patient Population: Adult patients with histologically confirmed advanced or metastatic ER+/HER2- breast cancer who had progressed after endocrine therapy.[16][17] Prior treatment with fulvestrant, CDK4/6 inhibitors, or chemotherapy was permitted.[12]
- Treatment Arms & Dosing:
  - Arm A: Lsz-102 monotherapy, dose escalation from 200–900 mg once daily or 200–300 mg twice daily.[3][17][18]
  - Arm B: Lsz-102 (200–600 mg/day) in combination with ribociclib (300–600 mg/day).[3][17]
     [18]
  - Arm C: Lsz-102 (300–450 mg/day) in combination with alpelisib (200–300 mg/day).[3][17]
     [18]
- Primary Endpoint: Frequency of dose-limiting toxicities (DLTs) during the first 28-day treatment cycle.[3][17]
- Secondary & Exploratory Endpoints: Characterization of safety and tolerability, anti-tumor efficacy (per RECIST v1.1), pharmacokinetics (PK), and pharmacodynamic (PD) markers, including ER reduction in on-treatment biopsies and analysis of circulating tumor DNA (ctDNA).[3][13][16][17]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Simplified workflow for the NCT02734615 Phase I/Ib clinical trial.



## **Preclinical In Vivo Xenograft Study Protocol**

- Model: MCF-7 human breast cancer xenograft model in mice.[1]
- Hormone Supplementation: Mice were supplemented with estradiol to support the growth of the ER-dependent tumors.[1]
- Treatment Groups:
  - Vehicle control
  - Lsz-102 (administered orally)
  - Fulvestrant (administered subcutaneously, for comparison)[1]
- Endpoints:
  - Tumor volume measurements over time to assess anti-tumor activity.[1]
  - Pharmacodynamic analysis of tumor tissue to measure ERα protein levels and inhibition of ERα-regulated transcripts.[10]
- Statistical Analysis: Analysis of variance (ANOVA) with post-hoc tests (e.g., Holm–Sidak) to compare treatment groups against the vehicle control.[1]

### **Conclusion and Future Directions**

**Lsz-102** is a promising oral SERD that demonstrates the ability to effectively degrade the estrogen receptor, showing activity in preclinical models of both endocrine-sensitive and resistant breast cancer, including those with ESR1 mutations.[3][10] The first-in-human Phase I/Ib study established its tolerability as a single agent and revealed a manageable safety profile when combined with ribociclib and alpelisib.[3][17][18] Preliminary clinical activity was observed, particularly in the **Lsz-102** plus ribociclib combination arm, warranting further investigation.[3]

The development of potent, oral SERDs like **Lsz-102** represents a critical advancement in the management of ER+ breast cancer. By directly targeting and eliminating the key driver of tumor growth, these agents have the potential to overcome the primary mechanisms of resistance to



traditional endocrine therapies. Future research will focus on optimizing combination strategies, identifying biomarkers to predict response, and positioning these novel agents within the evolving landscape of breast cancer treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Endocrine Resistance Overview Creative Biolabs [creativebiolabs.net]
- 3. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor

  —Positive Breast Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Endocrine Resistance in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Therapeutic Strategies for Endocrine Resistance in Breast Cancer: A Comprehensive Review and Meta-Analysis [mdpi.com]
- 6. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ChemGood [chemgood.com]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lsz-102 | C25H17F3O4S | CID 118574930 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel SERD, LSZ102, shows promise for pretreated ER+ breast cancer | MDedge [mdedge.com]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. openaccessjournals.com [openaccessjournals.com]



- 16. Facebook [cancer.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor-Positive Breast Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lsz-102 and its role in endocrine resistance].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608664#lsz-102-and-its-role-in-endocrine-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com